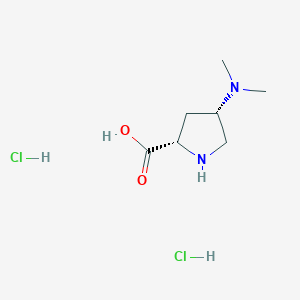
(4S)-4-(Dimethylamino)-L-proline dihydrochloride
Vue d'ensemble
Description
(4S)-4-(Dimethylamino)-L-proline dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of a dimethylamino group attached to the proline ring, making it a valuable compound in various chemical and biological applications. The compound is often used in asymmetric synthesis and as a building block in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(Dimethylamino)-L-proline dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Dimethylation: The proline is subjected to dimethylation using dimethylamine in the presence of a suitable catalyst.
Purification: The resulting product is purified through crystallization or chromatography to obtain the desired enantiomer.
Formation of Dihydrochloride Salt: The purified (4S)-4-(Dimethylamino)-L-proline is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-proline are dimethylated using industrial-scale reactors.
Continuous Purification: The product is continuously purified using advanced chromatographic techniques.
Salt Formation: The final step involves the formation of the dihydrochloride salt, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (4S)-4-(Dimethylamino)-L-proline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
N-oxides: Formed through oxidation.
Secondary Amines: Formed through reduction.
Substituted Prolines: Formed through substitution reactions.
Applications De Recherche Scientifique
(4S)-4-(Dimethylamino)-L-proline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4S)-4-(Dimethylamino)-L-proline dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.
Pathways Involved: It participates in various biochemical pathways, including those involved in neurotransmission and signal transduction.
Comparaison Avec Des Composés Similaires
(S)-Proline: A naturally occurring amino acid with similar structural features.
(S)-4-Hydroxyproline: Another proline derivative with a hydroxyl group instead of a dimethylamino group.
(S)-4-Methylproline: A proline derivative with a methyl group at the 4-position.
Uniqueness: (4S)-4-(Dimethylamino)-L-proline dihydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Propriétés
IUPAC Name |
(2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-9(2)5-3-6(7(10)11)8-4-5;;/h5-6,8H,3-4H2,1-2H3,(H,10,11);2*1H/t5-,6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNGWXJSRQYBCM-USPAICOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1C[C@H](NC1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















